Molecular Weight and Lipophilicity Advantage vs. 5-Amino-1-naphthonitrile
The target compound (MW 287.4 g/mol, XLogP3-AA = 4.0) exhibits substantially higher molecular weight and lipophilicity than the simpler analog 5-amino-1-naphthonitrile (MW 168.19 g/mol, XLogP3-AA = 2.2), as computed by PubChem [1][2]. The increase of +119.2 g/mol in molecular weight and +1.8 units in XLogP reflects the contribution of the additional 3-(dimethylamino)phenyl substituent.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 287.4 g/mol; XLogP 4.0 |
| Comparator Or Baseline | 5-Amino-1-naphthonitrile: MW 168.19 g/mol; XLogP 2.2 |
| Quantified Difference | ΔMW = +119.2 g/mol (+70.9%); ΔXLogP = +1.8 log units |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) |
Why This Matters
Higher lipophilicity enhances predicted membrane permeability for cell-based assays, while the larger molecular scaffold provides a differentiated starting point for structure-activity relationship (SAR) exploration in medicinal chemistry programs.
- [1] PubChem Compound Summary CID 68230877; 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthalenecarbonitrile. View Source
- [2] PubChem Compound Summary CID 2750338; 5-Amino-1-naphthonitrile. View Source
